(2E)-2-methylpent-2-en-1-amine hydrochloride
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Overview
Description
(2E)-2-methylpent-2-en-1-amine hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of a double bond in the second position of the pentene chain and a methyl group attached to the second carbon. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-methylpent-2-en-1-amine hydrochloride can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a suitable halide precursor with an amine.
Reductive Amination: Another method involves the reductive amination of 2-methylpent-2-en-1-aldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2E)-2-methylpent-2-en-1-amine hydrochloride can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: The compound can be reduced to form saturated amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acid chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: 2-methylpent-2-en-1-one.
Reduction: 2-methylpentan-1-amine.
Substitution: N-(2-methylpent-2-en-1-yl)amide.
Scientific Research Applications
Chemistry: (2E)-2-methylpent-2-en-1-amine hydrochloride is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology: In biological research, it is used to study the effects of amines on cellular processes and enzyme activities .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials that require amine functionalities .
Mechanism of Action
The mechanism of action of (2E)-2-methylpent-2-en-1-amine hydrochloride involves its interaction with biological molecules through its amine group. It can form hydrogen bonds and ionic interactions with proteins and nucleic acids, affecting their structure and function . The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor .
Comparison with Similar Compounds
2-methylpent-2-en-1-amine: Lacks the hydrochloride salt form, making it less soluble in water.
2-methylpentan-1-amine: Saturated version, differing in reactivity and physical properties.
2-methylpent-2-en-1-ol: Contains a hydroxyl group instead of an amine group, leading to different chemical behavior.
Uniqueness: (2E)-2-methylpent-2-en-1-amine hydrochloride is unique due to its specific double bond configuration and the presence of the hydrochloride salt, which enhances its solubility and reactivity in aqueous environments .
Properties
Molecular Formula |
C6H14ClN |
---|---|
Molecular Weight |
135.63 g/mol |
IUPAC Name |
(E)-2-methylpent-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-3-4-6(2)5-7;/h4H,3,5,7H2,1-2H3;1H/b6-4+; |
InChI Key |
IADGVKNNABZICC-CVDVRWGVSA-N |
Isomeric SMILES |
CC/C=C(\C)/CN.Cl |
Canonical SMILES |
CCC=C(C)CN.Cl |
Origin of Product |
United States |
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